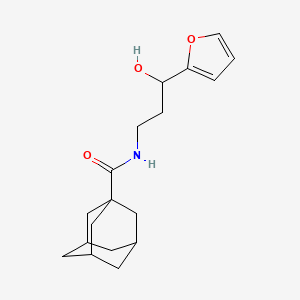
(3r,5r,7r)-N-(3-(furan-2-yl)-3-hydroxypropyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Adamantane Derivatives : The synthesis of new polyamides incorporating adamantane units shows the potential for creating materials with enhanced mechanical properties and thermal stability. By directly polycondensing diacids with diamines, researchers developed polyamides with medium inherent viscosities and high glass transition temperatures, indicating their suitability for high-performance applications (Chern, Shiue, & Kao, 1998).
Catalytic Synthesis : The catalytic synthesis of N-Aryl(benzyl)adamantane-1-carboxamides showcases the potential for efficient production of adamantane derivatives. This method yields products with applications in medicinal chemistry and materials science (Shishkin et al., 2020).
Material Properties and Applications
Low Dielectric Constants of Polyimides : Adamantane-based polyimides synthesized from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane and various aromatic tetracarboxylic dianhydrides exhibit low dielectric constants and moisture absorptions. These materials are promising for electronic applications due to their thermal stability and electrical properties (Chern & Shiue, 1997).
Functionalized Adamantanes : Research into functionalized adamantanes, such as the development of fluoroadamantane acids and amines, highlights their utility in medicinal therapeutics. The study assesses the impact of bridgehead fluorine substitution on solution- and solid-state properties, providing insights valuable for drug design (Jasys et al., 2000).
Mechanistic Insights and Novel Reactions
- Stable Carbocation Formation : The observation of stable carbocations in the consecutive Criegee rearrangement of adamantane showcases novel reaction pathways. This finding could lead to new synthetic methods for bicyclo[3.3.1]nonane and oxaadamantane derivatives, broadening the scope of adamantane chemistry (Krasutsky et al., 2000).
Wirkmechanismus
Target of Action
Furan derivatives have been noted for their broad spectrum of biological activities, including antibacterial properties . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The therapeutic efficacy of furan-related medicines has encouraged medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known for their diverse biological activities, which can result in various molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-15(16-2-1-5-22-16)3-4-19-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-2,5,12-15,20H,3-4,6-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQSOIIXZRGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2779040.png)
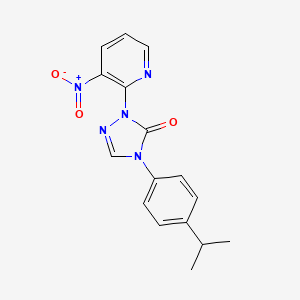

![3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2779044.png)
![(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2779045.png)
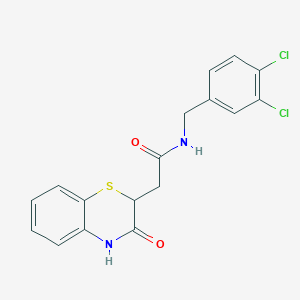
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2779048.png)
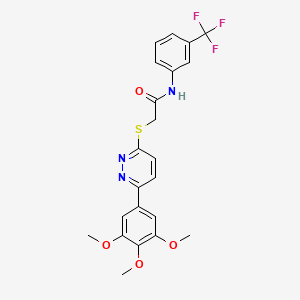
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)

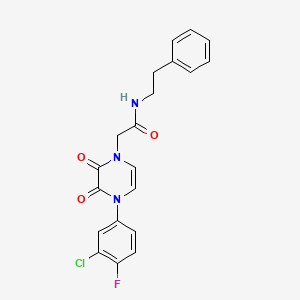
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)

![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)